Cas no 1211530-57-2 (6-Chloro-3-methoxypyridine-2-carboxaldehyde)
6-Chloro-3-methoxypyridine-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-methoxypyridine-2-carboxaldehyde
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- Inchi: 1S/C7H6ClNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3
- InChI Key: RGGKLVVOHVCBBC-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(C=O)=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 142
- XLogP3: 1.6
- Topological Polar Surface Area: 39.2
6-Chloro-3-methoxypyridine-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007765-250mg |
6-Chloro-3-methoxypyridine-2-carboxaldehyde |
1211530-57-2 | 97% | 250mg |
$652.80 | 2023-09-04 | |
| Alichem | A024007765-500mg |
6-Chloro-3-methoxypyridine-2-carboxaldehyde |
1211530-57-2 | 97% | 500mg |
$970.20 | 2023-09-04 | |
| Alichem | A024007765-1g |
6-Chloro-3-methoxypyridine-2-carboxaldehyde |
1211530-57-2 | 97% | 1g |
$1797.60 | 2023-09-04 |
6-Chloro-3-methoxypyridine-2-carboxaldehyde Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 6-Chloro-3-methoxypyridine-2-carboxaldehyde
Recent Advances in the Application of 6-Chloro-3-methoxypyridine-2-carboxaldehyde (CAS: 1211530-57-2) in Chemical Biology and Pharmaceutical Research
6-Chloro-3-methoxypyridine-2-carboxaldehyde (CAS: 1211530-57-2) has emerged as a key building block in medicinal chemistry and drug discovery due to its versatile reactivity and potential pharmacological applications. Recent studies have highlighted its role as a precursor in the synthesis of various heterocyclic compounds with biological activity. A 2023 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its utility in constructing novel kinase inhibitors through reductive amination reactions, showing promising activity against cancer cell lines with IC50 values in the low micromolar range.
Structural modifications of this aldehyde derivative have been particularly valuable in fragment-based drug design. Researchers at the University of Cambridge (2024) utilized 6-Chloro-3-methoxypyridine-2-carboxaldehyde as a starting material for developing covalent inhibitors targeting cysteine residues in SARS-CoV-2 main protease. The electron-withdrawing chloro group at the 6-position was found to significantly enhance the electrophilicity of the aldehyde functionality, facilitating selective protein conjugation while maintaining favorable pharmacokinetic properties.
In the field of antibacterial research, a recent patent application (WO2023187654) disclosed novel β-lactam derivatives synthesized from 1211530-57-2 that exhibit potent activity against multidrug-resistant Gram-positive pathogens. The methoxy group at the 3-position was crucial for maintaining compound stability in physiological conditions while allowing for subsequent structural diversification. Molecular docking studies revealed that these derivatives interact with penicillin-binding proteins through unique binding modes compared to traditional β-lactam antibiotics.
Analytical chemistry advancements have also benefited from this compound. A 2024 Journal of Chromatography A publication described its use as a derivatization agent for LC-MS analysis of primary amines in biological samples. The pyridine-aldehyde structure provided excellent ionization efficiency and mass spectrometric detection limits below 1 nM, enabling sensitive quantification of neurotransmitters in microdialysate samples.
Ongoing clinical trials (NCT05877287) are investigating prodrugs derived from 6-Chloro-3-methoxypyridine-2-carboxaldehyde for targeted delivery of antiviral agents to hepatocytes. The compound's metabolic stability and selective liver uptake, as demonstrated in recent PET imaging studies using 18F-labeled analogs, make it particularly suitable for hepatic applications. Preliminary results show 3-fold higher liver accumulation compared to similar non-chlorinated derivatives.
Future research directions include exploring its potential in PROTAC (Proteolysis Targeting Chimera) development, where the aldehyde group could serve as a linker for E3 ligase recognition. Computational modeling studies predict favorable ternary complex formation when 1211530-57-2 is incorporated into PROTAC designs targeting BRD4, with synthetic validation currently underway in several academic and industrial laboratories.
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